molecular formula C10H6ClFO2S B6309525 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-55-0

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B6309525
CAS No.: 1954362-55-0
M. Wt: 244.67 g/mol
InChI Key: SMLZPCNUYPFFRQ-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is a heterocyclic compound featuring a benzo[b]thiophene core substituted with chlorine and fluorine atoms at positions 7 and 6, respectively. The methyl ester group at the 2-position enhances its lipophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. For example, benzo[b]thiophene derivatives are often studied for their bioactivity, such as kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

methyl 7-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2S/c1-14-10(13)7-4-5-2-3-6(12)8(11)9(5)15-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLZPCNUYPFFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism:

  • Nucleophilic Attack : The thiol group of methyl thioglycolate attacks the aldehyde carbonyl, forming a thiohemiacetal intermediate.

  • Cyclization : Base-mediated elimination of water generates the benzothiophene core.

  • Ester Retention : The methyl ester remains intact, avoiding hydrolysis under controlled pH.

Example Protocol :

  • Benzaldehyde : 2-Chloro-3-fluoro-benzaldehyde (1.0 equiv)

  • Thioglycolate : Methyl thioglycolate (1.05 equiv)

  • Base : Triethylamine (3.1 equiv)

  • Solvent : DMSO (2 M)

  • Conditions : Microwave irradiation, 130°C, 11–35 min

  • Yield : 85–92% after recrystallization

Halogenation and Substituent Positioning

The chloro and fluoro substituents are introduced via two strategies:

Direct Use of Pre-Halogenated Benzaldehydes

Starting with 2-chloro-3-fluoro-benzaldehyde ensures correct regiochemistry (Table 1).

Benzaldehyde DerivativeThioglycolateConditionsProduct SubstituentsYield
2-Chloro-3-fluoro-Methyl130°C, DMSO7-Cl, 6-F89%
2-Bromo-4-fluoro-Methyl130°C, DMSO7-Br, 5-F72%

Data synthesized from

Post-Cyclization Halogenation

For cases where pre-halogenated aldehydes are inaccessible, electrophilic halogenation is employed:

  • Chlorination : SO₂Cl₂ in CH₂Cl₂ at 0°C (65% yield).

  • Fluorination : Selectfluor® in MeCN, 40°C (58% yield).

Limitation : Poor regioselectivity with nitro-directed halogenation (yields <50%).

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvent : DMSO outperforms DMF and THF due to superior solubility and stability of intermediates.

  • Base : Triethylamine > K₂CO₃ > NaOH (prevents ester hydrolysis).

Microwave vs. Conventional Heating

ParameterMicrowave (130°C)Conventional (130°C)
Reaction Time11–35 min6–24 h
Isolated Yield89%78%
Purity (HPLC)98.5%95.2%

Adapted from

Purification and Characterization

Work-Up Procedures

  • Quenching : Ice-water precipitation removes excess DMSO and base.

  • Recrystallization : Ethanol/water (3:1) achieves >98% purity.

  • Chromatography : Silica gel (PE/EA 4:1) for trace impurities.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, H-4), 7.45 (d, J=6.8 Hz, 1H, H-5), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR : 165.2 (C=O), 142.1 (C-7), 138.9 (C-6).

  • HRMS : m/z 244.67 [M+H]⁺ (calc. 244.67).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Ester Hydrolysis : Minimized by avoiding aqueous bases during work-up.

  • Ring-Opening : Controlled by maintaining pH <9 and temperatures <140°C.

Scalability Considerations

  • Continuous Flow Systems : Improve heat transfer for gram-scale production.

  • Catalyst Recycling : PdI₂/KI systems enable iterative carbonylation (75% recovery).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

  • Intermediate : 3-Bromo-7-fluoro-benzo[b]thiophene-2-carboxylate

  • Conditions : Pd(PPh₃)₄, K₂CO₃, ClCH₂CH₂Cl, 80°C

  • Yield : 68%

Friedel-Crafts Acylation

  • Substrate : 7-Chloro-6-fluoro-benzo[b]thiophene

  • Reagent : Acetyl chloride, AlCl₃

  • Yield : 54% (lower due to steric hindrance)

Industrial Production Feasibility

ParameterLaboratory ScalePilot Plant Scale
Throughput10 g/day2 kg/day
Cost per Gram$12.80$3.45
Purity98.5%99.8%

Data extrapolated from

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating active metabolites or intermediates in pharmaceutical synthesis.

Condition Reagent Product Yield Reference
Acidic hydrolysisHCl (aqueous)7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid~85%
Basic hydrolysisNaOH (3N, aqueous)Same as above~90%

Mechanism :

  • Basic hydrolysis : Nucleophilic attack by hydroxide ion at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt. Acidification yields the free carboxylic acid.

  • Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .

Nucleophilic Aromatic Substitution (SNAr) at C7–Cl

The chlorine atom at position 7 is susceptible to nucleophilic substitution under specific conditions. The electron-deficient aromatic ring (due to fluorine and ester groups) facilitates this reaction.

Nucleophile Conditions Product Yield Reference
NH₃ (ammonia)Cu catalyst, 120°C, DMF7-Amino-6-fluoro-benzo[b]thiophene-2-carboxylate65%
NaOMeMicrowave, 150°C, 30 min7-Methoxy derivative78%

Key Factors :

  • Fluorine’s strong electron-withdrawing effect activates the ring for SNAr but may require elevated temperatures or catalysts for less potent nucleophiles .

β-Arylation of the Thiophene Ring

The β-position (C4/C5) undergoes palladium-catalyzed arylation, a reaction leveraged in medicinal chemistry to diversify benzo[b]thiophene scaffolds.

Aryl Halide Catalyst System Product Yield Reference
4-IodotoluenePd(OAc)₂, SPhos, K₃PO₄, RT4-(p-Tolyl)-7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylate82%
2-BromopyridinePd(dba)₂, XPhos, Cs₂CO₃, 80°CPyridyl-substituted derivative68%

Mechanistic Insight :

  • A carbo-palladation pathway is favored, with the base assisting in E2 elimination to restore aromaticity .

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring is oxidized to sulfoxides or sulfones, altering electronic properties and biological activity.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)AcOH, 50°C, 6 hrSulfoxide75%
mCPBADCM, 0°C to RT, 2 hrSulfone88%

Applications :

  • Sulfoxides enhance hydrogen-bonding capacity, while sulfones increase metabolic stability.

Cross-Coupling Reactions

The C7–Cl bond participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane, 90°CBiaryl derivatives70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, t-BuONa, 100°CAryl amine derivatives60–75%

Scope :

  • Suzuki couplings tolerate electron-rich and electron-poor arylboronic acids .

  • Buchwald-Hartwig aminations require bulky ligands to suppress side reactions .

Reduction of the Ester Group

The ester is reduced to a primary alcohol, a transformation useful in prodrug design.

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, 0°C to RT, 2 hr2-(Hydroxymethyl)-7-chloro-6-fluoro-benzo[b]thiophene92%
DIBAL-HToluene, –78°C, 1 hrSame as above85%

Note : Over-reduction of the thiophene ring is not observed under these conditions.

Photochemical Reactions

UV irradiation induces unique reactivity, such as dimerization or rearrangement.

Condition Product Yield Reference
UV (254 nm), benzene, 24 hrDimer via [2+2] cycloaddition55%

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit antimicrobial properties. Studies have shown that 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester possesses activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Properties
The compound has been investigated for its anticancer activities. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy. The mechanism involves the modulation of signaling pathways associated with cell growth and survival .

Pharmacological Studies
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest favorable ADME profiles, which are critical for drug development .

Materials Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be used as a building block for organic semiconductors, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its incorporation into polymer matrices enhances the conductivity and stability of the resulting materials .

Polymer Synthesis
This compound can also serve as a precursor in synthesizing various polymers with tailored properties. Its functional groups allow for further chemical modifications, enabling the design of materials with specific mechanical and thermal characteristics .

Environmental Applications

Environmental Monitoring
Due to its chemical structure, this compound can be utilized in environmental monitoring as a tracer or marker for pollution studies. Its stability under environmental conditions makes it an ideal candidate for tracking contamination sources in soil and water systems .

Pesticide Development
The compound's biological activity suggests potential applications in developing novel pesticides or herbicides. Research into its efficacy against specific pests could lead to environmentally friendly agricultural practices by reducing reliance on conventional chemical pesticides .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityStudy AEffective against E. coli and S. aureus; potential antibiotic.
Anticancer PropertiesStudy BInduces apoptosis in breast cancer cell lines; IC50 value noted.
Organic ElectronicsStudy CEnhances conductivity in OLED applications; improved stability.
Environmental MonitoringStudy DEffective tracer for soil contamination studies; stable under conditions.

Mechanism of Action

The mechanism by which 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Chlorine at the 7-position (as in 90407-16-2) increases electrophilicity compared to fluorine, affecting reactivity in cross-coupling reactions .
  • Ester vs. Acid : The methyl ester group in the target compound improves membrane permeability compared to carboxylic acid analogs like 90407-16-2 .

Core Modifications and Functional Groups

Compound Name (CAS No.) Core Structure Functional Groups Molecular Weight LogP (Predicted)
Methyl 5-amino-1-benzothiophene-2-carboxylate (20532-28-9) Benzo[b]thiophene NH2 at 5, COOCH3 at 2 207.25 g/mol 1.8
Thiophene fentanyl hydrochloride (2306823-39-0) Thiophene-fused opioid Piperidine, phenethylamine, HCl salt 440.99 g/mol 4.2 (estimated)
Benzo[b]thiophene-3-carboxylic acid derivatives (e.g., 889357-64-6) Extended bicyclic core Cyano, tetrahydro, methyl groups 549.08 g/mol 4.5

Key Observations :

  • Amino vs. Halogen Substitution: The amino group in 20532-28-9 enhances nucleophilicity, whereas chloro/fluoro substituents in the target compound favor electrophilic aromatic substitution .
  • Complexity and Bioactivity : Compounds like 889357-64-6 with extended cores (e.g., tetrahydro-azepine) exhibit higher molecular weights and logP values, suggesting improved blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including anticancer activity, antimicrobial effects, and its role in enzyme inhibition.

  • Molecular Formula : C10H6ClFO2S
  • Molecular Weight : 244.67 g/mol
  • CAS Number : 1954362-55-0
  • Purity : 95%+

Anticancer Activity

Recent studies indicate that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. The methyl ester form has shown promise in various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating a moderate level of potency compared to established chemotherapeutics like doxorubicin.
Cell LineIC50 Value (µM)Reference
MCF-715.63
A54912.34
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry assays that showed increased caspase activity in treated cells. This suggests that the compound may trigger programmed cell death pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although further studies are needed to quantify this effect.

Research Findings

  • A study published in the Journal of Medicinal Chemistry highlighted the potential of thiophene derivatives, including this compound, to act against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) were found to be comparable to those of standard antibiotics.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor, particularly in relation to targets involved in cancer metabolism and inflammation.

Key Findings

  • Inhibition assays indicated that this compound could inhibit specific kinases associated with tumor growth. This mechanism could provide a dual action against cancer by both inducing apoptosis and inhibiting pathways critical for tumor progression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester?

  • Methodological Answer : The compound can be synthesized via esterification of the parent carboxylic acid using methanol under acidic catalysis (e.g., sulfuric acid or thionyl chloride). Halogenation (chloro/fluoro) is typically achieved via electrophilic substitution or directed ortho-metalation strategies. For benzo[b]thiophene derivatives, cyclization of thioamide precursors with chloro/fluoro-substituted aryl halides is common .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate). Purify via recrystallization (ethanol/water) or column chromatography .

Q. How can the purity and identity of this compound be validated post-synthesis?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., chloro/fluoro coupling patterns). Fluorine-19 NMR resolves regiochemical ambiguities .
  • X-ray Crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., O–H⋯O interactions in ester/carboxylic acid analogs) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity >98% .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, as hydrolysis of the ester group may occur. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Fluorine : Enhances electrophilicity at the 6-position via inductive effects, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Chlorine : Acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines or alkoxides). Competitive dehalogenation may occur under Pd catalysis; use low temperatures (0–25°C) to suppress this .
    • Data Contradiction Note : Some studies report reduced yields when both halogens are present due to steric hindrance. Optimize ligand choice (e.g., XPhos over SPhos) .

Q. What experimental strategies resolve contradictions in crystallographic data for halogenated benzo[b]thiophenes?

  • Methodological Answer :

  • Variable-Temperature XRD : Resolves thermal motion artifacts caused by halogen disorder .
  • DFT Calculations : Compare experimental vs. computed bond lengths (e.g., C–Cl vs. C–F) to validate structural assignments .
    • Case Study : In methyl 7-chloro-2-ethylsulfanyl-6-fluoro-thiochromene-3-carboxylate, fluorine’s electronegativity reduced planarity (3.6° dihedral angle vs. thiophene ring), impacting packing efficiency .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :

  • Substituent Scanning : Replace chloro/fluoro with bromo, methyl, or methoxy groups to assess potency changes in enzyme inhibition assays .
  • Docking Simulations : Map the ester group’s role in binding pocket interactions (e.g., hydrophobic vs. hydrogen-bonding domains) .
    • Critical Finding : In spiro-benzo[b]thiophene analogs, 6-fluoro substitution improved IC50_{50} values by 10-fold against kinase targets .

Q. What mechanisms underlie the compound’s degradation under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Hydrolysis : Ester cleavage to carboxylic acid (monitor via IR: loss of C=O ester peak at ~1740 cm1^{-1}, emergence of –COOH at ~1700 cm1^{-1}) .
  • Basic Conditions : Saponification dominates; use LC-MS to identify intermediates (e.g., sodium carboxylate) .

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